molecular formula C20H21N3O3S B2686176 N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-11-8

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2686176
CAS No.: 851131-11-8
M. Wt: 383.47
InChI Key: IUSONMNYODOKRS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring an imidazole core linked to a thioacetamide group, offering significant potential for investigative applications. The structural motif of this molecule is highly relevant in medicinal chemistry research. Compounds containing an imidazole ring have been investigated for their potential to target specific proteins and pathways. For instance, certain imidazole-based molecules have been identified for their activity against casein kinase Ialpha and for the treatment of hepatitis C virus infections, suggesting a broader utility of this chemical class in probing cellular mechanisms . Furthermore, the presence of the thioacetamide (S-CH2-C=O-NH-) moiety is of particular scientific interest. Thioacetamide (TAA) and its derivatives are extensively studied for their reproducible bioactivation in experimental models. TAA is metabolized primarily by the CYP450 2E1 enzyme, leading to reactive metabolites that induce oxidative stress and can result in specific cellular injuries, such as pericentral hepatocellular necrosis following acute exposure . Chronic administration of TAA is a well-established method for modeling liver fibrosis and cirrhosis in animals, as its metabolites activate the TGF-β/smad3 signaling pathway in injured hepatocytes, leading to the activation of hepatic stellate cells and subsequent deposition of extracellular matrix . Recent research also indicates that TAA exposure can have extrahepatic effects, including significant femoral damage and reduced bone mineral density, potentially mediated through the activation of the p38/ERK signaling pathway . This makes TAA-derived structures valuable for researchers investigating organ-specific toxicity mechanisms. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-8-7-16(25-2)12-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSONMNYODOKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as m-toluidine) under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the thioacetamide intermediate with 2,4-dimethoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or tolyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, DMF (dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits a range of promising biological activities:

Anticancer Potential

Several studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other known anticancer drugs suggests it may inhibit tumor growth through various mechanisms:

  • Enzyme Inhibition : The imidazole ring's interaction with metal ions can inhibit enzymes critical for cancer cell proliferation.
  • Protein Interaction : The sulfanyl group may disrupt protein function by forming disulfide bonds, impacting cancer-related pathways.

Antimicrobial Activity

The compound has shown efficacy against various microbial strains. Its ability to disrupt cellular processes in bacteria makes it a candidate for developing new antimicrobial agents. Research has indicated that similar compounds within the same class possess significant antibacterial properties, suggesting a potential for this compound to exhibit similar effects .

Antiviral Properties

Emerging evidence suggests that compounds containing imidazole rings can act as antiviral agents. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes necessary for infection . Further investigation into this compound's antiviral capabilities could reveal new therapeutic avenues.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl and tolyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common acetamide-thioimidazole scaffold with several derivatives reported in the literature. Key structural variations among analogs include:

  • Substituents on the phenyl ring : Methoxy (target compound) vs. methyl (: 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide) or nitro groups (: N-(4-nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide). Methoxy groups improve solubility but may reduce membrane permeability compared to hydrophobic methyl groups .
  • Heterocyclic modifications: Replacement of the imidazole ring with benzothiazole (: Compound 10) or pyrimidinone (: Compound 18) alters target selectivity. For example, pyrimidinone derivatives (e.g., Epirimil in ) exhibit anticonvulsant activity, highlighting how heterocycle choice dictates therapeutic application .
  • Thioether vs. other linkages : The thioether bond in the target compound is critical for stability and interaction with biological targets. Analogs with ester or amide linkages (e.g., ) show divergent reactivity and bioavailability .

Structure-Activity Relationships (SAR)

  • Methoxy vs. Methyl Substituents : Methoxy groups (target compound) improve solubility but may reduce blood-brain barrier penetration compared to methyl groups () .
  • Thioether Linkage : Critical for redox stability and sulfur-mediated interactions (e.g., hydrogen bonding with cysteine residues in enzymes) .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features several key structural components:

  • Imidazole Ring : Known for its ability to coordinate with metal ions, which may inhibit metalloenzymes.
  • Sulfanyl Group : Capable of forming disulfide bonds with cysteine residues in proteins, potentially altering protein functionality.
  • Acetamide Moiety : Likely enhances binding affinity through hydrogen bonding interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring's coordination with metal ions suggests potential inhibitory effects on various metalloenzymes, which are crucial in numerous biochemical pathways.
  • Protein Interaction : The sulfanyl group may interact with cysteine residues, leading to modifications in protein structure and function through disulfide bond formation.
  • Enhanced Binding Affinity : The acetamide moiety's ability to participate in hydrogen bonding increases the compound's specificity and affinity for biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have suggested that derivatives of imidazole compounds show significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly through the inhibition of specific cancer-related enzymes.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for use in treating neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamideImidazole ring, sulfanyl groupEnhanced binding affinity due to acetamide
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamideSimilar imidazole and sulfanyl structureVariation in phenyl substituents affecting activity
5-substituted phenyl-1,2,4-triazole derivativesTriazole ring instead of imidazoleDifferent biological activities linked to triazole structure

This table highlights how the specific combination of functional groups in this compound enhances its reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on enzymes related to Alzheimer's disease, such as β-secretase (BACE-1), with some analogs showing IC50 values as low as 4.6 μM .
  • Neuroprotective Studies : A study found that imidazole derivatives could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. These findings suggest potential applications in treating conditions like Alzheimer’s disease .
  • Antimicrobial Activity : Various derivatives have been tested against bacterial strains, showing promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) to minimize byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the imidazole-thioether linkage (e.g., singlet for acetamide protons at δ 3.8–4.2 ppm) and aromatic substitution patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N–H bend at 3300–3400 cm⁻¹) .
  • Elemental Analysis : Validate purity (>98% C, H, N, S) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 439.12) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., EGFR inhibition vs. antifungal effects)?

Methodological Answer:

Target-Specific Assays :

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to validate EGFR inhibition (IC50 < 20 nM) .
  • Perform antifungal susceptibility testing (CLSI M38/M60 guidelines) to assess activity against Candida or Aspergillus strains .

Structural Analysis :

  • Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify divergent interactions (e.g., hydrogen bonding with EGFR vs. steric hindrance in fungal targets) .

Data Normalization :

  • Control for assay conditions (e.g., ATP concentration in kinase assays) and cell line variability .

Advanced: How does substituent variation on the imidazole or acetamide moiety influence bioactivity?

Methodological Answer:

  • Imidazole Substitutions :
    • Electron-withdrawing groups (e.g., -NO2) enhance EGFR binding by stabilizing hydrogen bonds with Lys745 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
    • Bulky groups (e.g., -CF3) reduce antifungal activity due to steric clashes in fungal CYP51 active sites .
  • Acetamide Modifications :
    • Methoxy groups at the 2,4-positions improve solubility (logP reduction from 3.5 to 2.8) without compromising potency .
    • Thioether replacement with sulfoxide decreases metabolic stability (t1/2 < 30 min in liver microsomes) .

Q. Validation :

  • Synthesize analogs using parallel combinatorial chemistry .
  • Correlate structural data with IC50 values using QSAR models (e.g., CoMFA) .

Advanced: What crystallographic insights exist for related acetamide-imidazole derivatives?

Methodological Answer:

  • Crystal Packing :
    • In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, inversion dimers form via N–H⋯N hydrogen bonds (R22(8) motif), stabilizing the lattice .
    • Dihedral angles between aryl and imidazole rings (~60–65°) influence π-π stacking and solubility .
  • Experimental Protocol :
    • Grow single crystals via slow evaporation of methanol/acetone (1:1) .
    • Refine structures using SHELXL-97 with riding H-atoms (Uiso = 1.2×Ueq) .

Advanced: How can researchers optimize analytical methods for detecting degradation products?

Methodological Answer:

  • HPLC-DAD/MS :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 25 min).
    • Detect oxidative degradation products (e.g., sulfoxide at Rt = 12.3 min) .
  • Forced Degradation Studies :
    • Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1N HCl/NaOH, 70°C) .

Advanced: What computational tools are recommended for predicting pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to estimate bioavailability (e.g., 65% for this compound) and blood-brain barrier penetration (logBB = −0.7) .
    • SimCYP for hepatic clearance (predicted CLhep = 15 mL/min/kg) .
  • Metabolic Sites :
    • CYP3A4-mediated oxidation at the thioether sulfur (Site of Metabolism score = 0.89 in StarDrop) .

Advanced: How to design experiments for elucidating off-target effects in cancer models?

Methodological Answer:

Transcriptomic Profiling :

  • Treat cancer cell lines (e.g., MCF-7, A549) with the compound (1–10 µM) and perform RNA-seq to identify dysregulated pathways (e.g., MAPK, apoptosis) .

Chemical Proteomics :

  • Use immobilized compound pulldowns with LC-MS/MS to identify binding partners (e.g., heat shock proteins) .

In Vivo Validation :

  • Dose xenograft models (10 mg/kg, i.p.) and assess tumor volume reduction (≥50% vs. control) and toxicity (ALT/AST levels) .

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